molecular formula C8H9Cl2N5 B1296633 N-(3,5-dichlorophenyl)imidodicarbonimidic diamide CAS No. 1672-93-1

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide

Cat. No.: B1296633
CAS No.: 1672-93-1
M. Wt: 246.09 g/mol
InChI Key: BUXACHZAYWAZJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide typically involves the reaction of 3,5-dichloroaniline with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is used in preclinical studies to evaluate its efficacy and safety.

    Industry: Employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXACHZAYWAZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339817
Record name N-(3,5-dichlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672-93-1
Record name N-(3,5-dichlorophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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